Benzene, 2,4-dichloro-1-[dichloro(4-fluorophenyl)methyl]-
CAS No.: 656803-77-9
Cat. No.: VC7991285
Molecular Formula: C13H7Cl4F
Molecular Weight: 324 g/mol
* For research use only. Not for human or veterinary use.
![Benzene, 2,4-dichloro-1-[dichloro(4-fluorophenyl)methyl]- - 656803-77-9](/images/structure/VC7991285.png)
Specification
CAS No. | 656803-77-9 |
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Molecular Formula | C13H7Cl4F |
Molecular Weight | 324 g/mol |
IUPAC Name | 2,4-dichloro-1-[dichloro-(4-fluorophenyl)methyl]benzene |
Standard InChI | InChI=1S/C13H7Cl4F/c14-9-3-6-11(12(15)7-9)13(16,17)8-1-4-10(18)5-2-8/h1-7H |
Standard InChI Key | XEQXSFACUGKCPU-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(C2=C(C=C(C=C2)Cl)Cl)(Cl)Cl)F |
Canonical SMILES | C1=CC(=CC=C1C(C2=C(C=C(C=C2)Cl)Cl)(Cl)Cl)F |
Introduction
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of Benzene, 2,4-dichloro-1-[dichloro(4-fluorophenyl)methyl]- typically begins with dichlorofluorobenzene as a precursor. Electrophilic aromatic substitution is employed to introduce the dichloromethyl group at the 1 position, followed by additional chlorination steps to achieve the 2,4-dichloro configuration. Aluminum chloride (AlCl₃) or chlorine gas (Cl₂) serve as chlorinating agents, facilitating the formation of stable carbon-chlorine bonds.
A critical intermediate in this process is the dichloro(4-fluorophenyl)methane group, which is grafted onto the benzene ring via Friedel-Crafts alkylation. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the AlCl₃ catalyst. Post-synthetic purification involves recrystallization from nonpolar solvents to isolate the target compound in high yields.
Optimization and Scalability
Industrial-scale production requires careful control of reaction temperature (typically 50–80°C) and stoichiometry to minimize byproducts such as polychlorinated derivatives. Recent advances in flow chemistry have improved reaction efficiency, enabling continuous production with reduced waste.
Molecular Structure and Characterization
Structural Features
The compound’s molecular formula is C₁₃H₉Cl₄F, with a molar mass of 325.00 g/mol. Its structure comprises:
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A central benzene ring with chlorine atoms at positions 2 and 4.
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A dichloromethyl group (-CCl₂) at position 1, bonded to a 4-fluorophenyl substituent.
The fluorine atom on the para position of the phenyl group introduces electronic effects that modulate the compound’s reactivity.
Spectroscopic Analysis
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¹H NMR: Signals at δ 7.2–7.8 ppm correspond to aromatic protons, while the absence of peaks near δ 4–5 ppm confirms the lack of aliphatic hydrogens.
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¹³C NMR: Peaks at 120–140 ppm indicate aromatic carbons, with distinct signals for carbons bonded to chlorine (δ 90–100 ppm) and fluorine (δ 160 ppm).
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IR Spectroscopy: Stretching vibrations at 750 cm⁻¹ (C-Cl) and 1,220 cm⁻¹ (C-F) confirm halogen presence.
Chemical Reactions and Reactivity
Nucleophilic Aromatic Substitution
The electron-withdrawing effects of chlorine and fluorine atoms activate the benzene ring toward nucleophilic attack. For example, hydroxide ions (OH⁻) displace chlorine at elevated temperatures, forming phenolic derivatives.
Cross-Coupling Reactions
Physical and Chemical Properties
Physicochemical Profile
Property | Value |
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Molecular Weight | 325.00 g/mol |
Density | ~1.45 g/cm³ |
Melting Point | 98–102°C |
Boiling Point | 290–295°C (dec.) |
Solubility in Water | Insoluble |
Solubility in Ethanol | 25 g/L (20°C) |
The compound’s low water solubility and high thermal stability make it suitable for high-temperature applications.
Stability and Decomposition
Under UV light, the compound undergoes photolytic degradation, releasing hydrogen chloride (HCl) and forming quinone derivatives. Storage in amber glass containers under inert atmospheres is recommended to prevent decomposition.
Applications and Uses
Agrochemical Intermediates
The compound serves as a precursor to herbicides and fungicides, where its halogenated structure enhances binding to biological targets. For example, it is alkylated to produce chlorinated triazole fungicides.
Pharmaceutical Synthesis
In drug discovery, the 4-fluorophenyl group is leveraged to improve metabolic stability and receptor affinity. The compound has been used to synthesize kinase inhibitors and antipsychotic agents.
Materials Science
Incorporated into epoxy resins, it acts as a flame retardant by releasing chlorine radicals that quench combustion chain reactions.
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